
3-Chloropyridazin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridazin-4-amine;hydrochloride is a chemical compound with the molecular formula C4H4ClN3·HCl. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridazin-4-amine typically involves the chlorination of pyridazin-4-amine. One common method includes the reaction of pyridazin-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position .
Industrial Production Methods
Industrial production methods for 3-Chloropyridazin-4-amine;hydrochloride often involve large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid (HCl) in an appropriate solvent .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridazin-4-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield 3-amino derivatives, while oxidation can produce pyridazine N-oxides .
Scientific Research Applications
3-Chloropyridazin-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Chloropyridazin-4-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyridazin-4-amine
- Pyridazin-4-amine
- 4-Amino-5-nitropyridazin-3-ol
- 6-Chloro-3-hydrazinylpyridazin-4-amine
- 6-Chloro-3-methoxypyridazin-4-amine
Uniqueness
3-Chloropyridazin-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5Cl2N3 |
|---|---|
Molecular Weight |
166.01 g/mol |
IUPAC Name |
3-chloropyridazin-4-amine;hydrochloride |
InChI |
InChI=1S/C4H4ClN3.ClH/c5-4-3(6)1-2-7-8-4;/h1-2H,(H2,6,7);1H |
InChI Key |
AYDMXHVHDCBHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


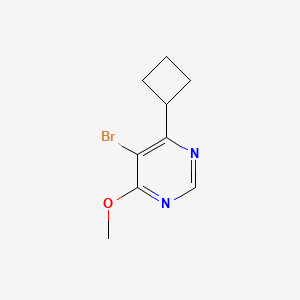
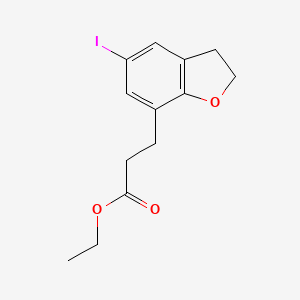
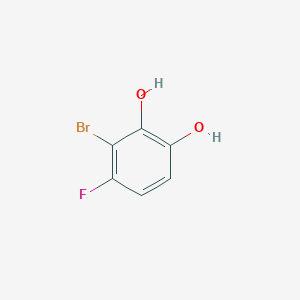
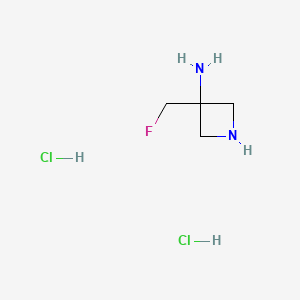
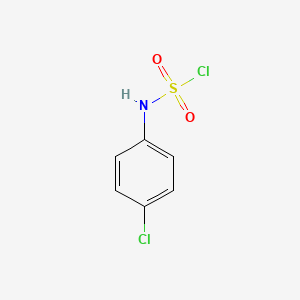

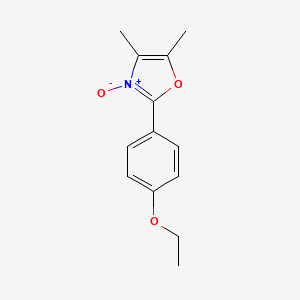

![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)
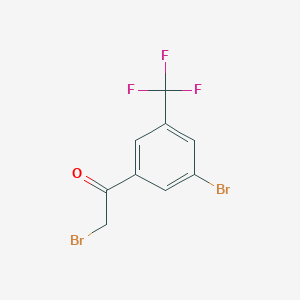


![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
